Bienvenue dans la boutique en ligne BenchChem!

5-(pyridin-3-yl)quinolin-8-amine

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Ensure SAR consistency with the precise 5-(pyridin-3-yl) regioisomer of quinolin-8-amine. Unlike 2-, 4-, or 6-substituted analogs, this scaffold delivers distinct PIM kinase selectivity and a unique N,N,N-tridentate metal-binding geometry. With a fragment-like profile (MW 221 Da, cLogP 2.1, TPSA 51.8 Ų), the 8-amine handle enables rapid PROTAC/fluorescent probe elaboration. Procure 95% purity research-grade stock to advance your medicinal chemistry or organometallic catalyst programs without regioisomeric ambiguity.

Molecular Formula C14H11N3
Molecular Weight 221.263
CAS No. 2022939-96-2
Cat. No. B2963848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyridin-3-yl)quinolin-8-amine
CAS2022939-96-2
Molecular FormulaC14H11N3
Molecular Weight221.263
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C3C=CC=NC3=C(C=C2)N
InChIInChI=1S/C14H11N3/c15-13-6-5-11(10-3-1-7-16-9-10)12-4-2-8-17-14(12)13/h1-9H,15H2
InChIKeyLCWYPXZSHYPNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)quinolin-8-amine (CAS 2022939-96-2): Core Chemical Identity and Procurement Baseline


5-(Pyridin-3-yl)quinolin-8-amine is a heterocyclic small molecule (C₁₄H₁₁N₃, MW 221.26 g/mol) belonging to the quinolin-8-amine class, featuring a pyridin-3-yl substituent at the 5-position of the quinoline ring [1]. Its computed physicochemical profile includes a cLogP of 2.1, a topological polar surface area (TPSA) of 51.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, placing it within lead-like chemical space [1]. The compound is commercially available as a research-grade building block (95% purity) from multiple vendors, including the Enamine catalog distributed by Sigma-Aldrich and Biosynth .

Why Generic Substitution Fails for 5-(Pyridin-3-yl)quinolin-8-amine: Regioisomeric and Scaffold-Level Differentiation


Quinolin-8-amine derivatives display biological activity that is highly sensitive to both the position and nature of substituents on the quinoline core. Regioisomeric variants—such as 2-(pyridin-3-yl)quinolin-4-amine or 4-(pyridin-4-yl)quinolin-8-amine analogs—present different vectors for hydrogen bonding, π-stacking, and metal coordination, directly affecting target engagement [1]. Within the broader pyridine-quinoline hybrid class, subtle changes in substitution pattern yield divergent kinase inhibition profiles; for instance, pyridine-quinoline hybrids with modifications at the quinoline 2-, 4-, or 6-positions show distinct PIM-1 versus PIM-2 selectivity and altered apoptosis induction capacity compared to 5-substituted variants [2]. Therefore, procuring the precise 5-(pyridin-3-yl) regioisomer is mandatory for SAR consistency in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 5-(Pyridin-3-yl)quinolin-8-amine vs. Closest Analogs


Regioisomeric Identity: 5-(Pyridin-3-yl) Substitution vs. Alternative Quinoline-Pyridine Connectivity

5-(Pyridin-3-yl)quinolin-8-amine possesses a unique connectivity pattern—pyridin-3-yl at the quinoline 5-position with a free 8-amine—that distinguishes it from all other commercially available quinoline-pyridine regioisomers. The closest cataloged analogs include 2-(pyridin-3-yl)quinoline (CAS 6294-65-1, MW 206.24, no amine), 5-(8-quinolinyl)-3-pyridinamine (CAS 1258615-74-5, reversed connectivity), and 7-chloro-5-(pyridin-3-yl)quinoline (halogenated variant) [1]. None of these analogs simultaneously present the 8-amine hydrogen-bond donor and the 5-pyridin-3-yl π-stacking vector in the same geometry, making the target compound a distinct chemotype for scaffold-hopping or fragment-based drug design [1].

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Physicochemical Property Profile: Lead-Like Character Relative to Higher-MW Quinoline-Pyridine Hybrids

5-(Pyridin-3-yl)quinolin-8-amine exhibits computed physicochemical properties that align with lead-like criteria: MW 221.26 g/mol, cLogP 2.1, TPSA 51.8 Ų, 1 rotatable bond, and 1 hydrogen bond donor [1]. In contrast, many quinoline-pyridine hybrid PIM-1 kinase inhibitors described in the literature (e.g., compounds 5b, 5c, 6e, 13a from El-Miligy et al., 2023) bear additional substituents (amide linkages, aryl rings) that increase MW to >350 g/mol and add multiple rotatable bonds, moving them into drug-like rather than lead-like space [2]. The smaller size and lower complexity of 5-(pyridin-3-yl)quinolin-8-amine make it more suitable as a starting fragment or early lead scaffold for property-based optimization [1].

Drug-likeness Physicochemical property optimization Fragment-based screening

PIM-1/2 Kinase Inhibitor Class Potential: Pyridine-Quinoline Hybrid Scaffold Evidence

The pyridine-quinoline hybrid scaffold has been validated as a productive chemotype for PIM-1 and PIM-2 kinase inhibition. In a 2023 study by El-Miligy et al., structurally related pyridine-quinoline hybrids demonstrated PIM-1 kinase IC₅₀ values sufficient to drive potent anticancer activity: compounds 5c, 6e, and 14a showed significant in vitro PIM-1 inhibition, while compound 5b showed potent PIM-2 inhibition [1]. The most active compounds (6e, 13a, 13c) induced >66% apoptosis in HepG-2 cells with caspase 3/7 activation [1]. Although these specific data are for elaborated analogs and not for the unadorned 5-(pyridin-3-yl)quinolin-8-amine scaffold, the core pyridine-quinoline connectivity is conserved, suggesting the target compound may serve as an appropriate minimalist core for structure-activity relationship expansion [1].

PIM kinase inhibition Oncology Apoptosis induction

Commercial Availability and Purity Specification vs. Custom Synthesis Lead Times

5-(Pyridin-3-yl)quinolin-8-amine is available as an off-the-shelf research chemical from Sigma-Aldrich (Enamine catalog, 95% purity, powder form, ambient storage) and as a made-to-order item from Biosynth (95% purity, powder, 3–4 week lead time) . Pricing from Biosynth ranges from $1,100 (50 mg) to $3,960 (1,000 mg) . In contrast, closest regioisomeric analogs such as 2-(pyridin-3-yl)quinoline (CAS 6294-65-1) and 7-chloro-5-(pyridin-3-yl)quinoline are listed by different specialty vendors with variable availability, and the 8-amino-5-aryl quinoline scaffold is not widely stocked across major chemical marketplaces . This relatively narrow vendor base means that supply chain diversification for this specific chemotype is limited, and lead times may impact project timelines.

Chemical procurement Building block sourcing Research supply chain

Recommended Application Scenarios for 5-(Pyridin-3-yl)quinolin-8-amine Based on Available Evidence


Fragment-Based Drug Discovery Starting Point for PIM Kinase or Related Oncology Targets

Given the class-level validation of pyridine-quinoline hybrids as PIM-1/2 kinase inhibitors with apoptosis-inducing capacity [1], 5-(pyridin-3-yl)quinolin-8-amine can serve as a minimalist fragment (MW 221 Da, 1 HBD, cLogP 2.1) for fragment-based screening or structure-guided optimization. Its lead-like physicochemical profile [2] supports fragment growth strategies, where the 8-amine and pyridine nitrogen provide vector points for chemical elaboration toward more potent, selective PIM kinase inhibitors.

Metal Coordination Chemistry and Catalysis Ligand Design

Quinolin-8-amines are established bidentate ligands for transition metals, forming stable complexes with Fe(II), Cu(II), Zn(II), and other metals via the quinoline nitrogen and the 8-amine donor [1]. The additional pyridin-3-yl substituent at the 5-position introduces a third nitrogen coordination site, potentially enabling tridentate or bridging coordination modes distinct from simpler 8-aminoquinoline ligands. This scaffold may find application in the design of novel organometallic catalysts or magnetic materials.

Antimalarial or Anti-Infective Scaffold Exploration

The 8-aminoquinoline substructure is the pharmacophoric core of clinically used antimalarials (primaquine, tafenoquine) that uniquely target liver-stage hypnozoites [1]. A 2023 study of 8-quinolinamines reported in vitro antimalarial IC₅₀ values ranging from 20 to 4,760 ng/mL against both drug-sensitive (D6) and drug-resistant (W2) Plasmodium falciparum strains [2]. While 5-(pyridin-3-yl)quinolin-8-amine itself has not been tested in antimalarial assays, the conserved 8-aminoquinoline core suggests potential utility as an early lead for anti-infective screening cascades, with the pyridin-3-yl substituent offering a handle for solubility and metabolic stability optimization.

Chemical Biology Probe Development

The primary amine at the 8-position provides a reactive handle for bioconjugation (e.g., amide bond formation with activated esters, reductive amination, or sulfonamide synthesis) [1]. Combined with the computed favorable TPSA of 51.8 Ų, which predicts adequate membrane permeability, 5-(pyridin-3-yl)quinolin-8-amine is a suitable core for constructing fluorescent probes, affinity chromatography ligands, or PROTAC linker attachment points in chemical biology applications.

Quote Request

Request a Quote for 5-(pyridin-3-yl)quinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.